N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
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Overview
Description
N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a heptalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide typically involves multiple stepsThe final step involves the acylation of the heptalenone derivative with acetic anhydride under acidic conditions to form the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3-trimethoxy-10-methylsulfinyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
- N-(10-ethoxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
- N-(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide
Uniqueness
N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
75488-69-6 |
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Molecular Formula |
C23H27NO6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C23H27NO6/c1-6-30-19-12-16-15(8-10-18(19)26)21-14(7-9-17(16)24-13(2)25)11-20(27-3)22(28-4)23(21)29-5/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,25) |
InChI Key |
UYBLADDTAKYHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2NC(=O)C)OC)OC)OC |
Origin of Product |
United States |
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